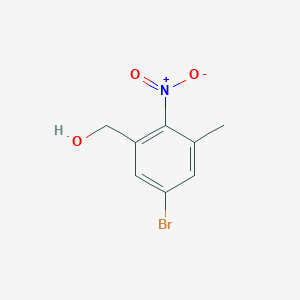

5-Bromo-3-methyl-2-nitrobenzyl alcohol

Description

Contextualization within Substituted Aromatic Alcohol Chemistry Research

Substituted aromatic alcohols are fundamental building blocks in organic synthesis. The hydroxyl group can be readily oxidized to form aldehydes and carboxylic acids, or it can participate in a variety of substitution reactions. purdue.edubyjus.com The aromatic ring, adorned with various substituents, provides a scaffold for constructing complex molecular architectures. Research in this field is continually evolving, with a significant focus on developing novel, efficient, and environmentally benign synthetic methodologies. Modern approaches often seek to minimize the use of hazardous reagents and explore catalytic systems that offer high selectivity and yield. The presence of multiple, distinct functional groups on the aromatic ring, as seen in 5-Bromo-3-methyl-2-nitrobenzyl alcohol, allows for sequential and controlled chemical transformations, making such compounds highly valuable in synthetic chemistry.

Significance as a Multifunctional Synthetic Precursor in Organic Synthesis

The significance of this compound lies in the distinct reactivity of its constituent functional groups, which can be addressed with high selectivity. This multifunctionality makes it a potent precursor for a wide range of chemical products.

The ortho-Nitrobenzyl Group: The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups in organic synthesis. Upon irradiation with UV light, it undergoes an intramolecular rearrangement to release a protected functional group, a process often referred to as "uncaging". researchgate.net This light-induced cleavage is a cornerstone of photolithography, the creation of light-responsive materials, and the controlled release of biologically active molecules. nih.govacs.org

The Bromo Substituent: The bromine atom on the aromatic ring serves as a versatile synthetic handle. Aryl bromides are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The bromine atom can also be converted into organometallic reagents, further expanding its synthetic utility. nih.gov

The Benzyl (B1604629) Alcohol Functional Group: The primary alcohol group (-CH₂OH) is a site for numerous transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an alkyl halide for subsequent nucleophilic substitution reactions. purdue.edumasterorganicchemistry.com

The unique combination of a photolabile unit, a site for cross-coupling, and a modifiable alcohol group in a single molecule allows for orthogonal synthetic strategies, where each functional group can be reacted independently without interfering with the others.

| Property | Value |

|---|---|

| CAS Number | 1805570-70-0 chemsrc.com |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

Overview of Established and Emerging Research Trajectories for Similar Compounds

The potential applications of this compound can be inferred from the extensive research on compounds bearing its core functionalities.

ortho-Nitrobenzyl Alcohol Derivatives: These compounds are central to the field of materials science. They are frequently incorporated into polymer networks to create photodegradable hydrogels used in tissue engineering and drug delivery. acs.org Researchers have also utilized them to fabricate patterned thin films, self-assembled monolayers for controlling surface properties, and photocleavable block copolymers. nih.gov In biology and biochemistry, the o-nitrobenzyl group is used as a "photocage" to control the release and activation of biomolecules like amino acids and neurotransmitters with high spatial and temporal precision. researchgate.netacs.org

Bromo-Substituted Aromatic Compounds: The development of new and more efficient methods for the synthesis and use of bromoarenes remains an active area of research. organic-chemistry.org These compounds are indispensable intermediates in the synthesis of pharmaceuticals and organic electronic materials. researchgate.netacs.org For example, 5-Bromo-2-hydroxybenzyl alcohol has been used in the synthesis of complex heterocyclic structures. sigmaaldrich.com The Sandmeyer reaction and various modern catalytic methods provide routes to these valuable compounds. organic-chemistry.org

Other Substituted Nitrobenzyl Alcohols: The isomeric para-nitrobenzyl alcohol is a known intermediate in the synthesis of various organic compounds. orgsyn.org Research into the synthesis of substituted nitro-aromatics continues to yield novel methodologies, such as tandem oxidation and nitration of benzyl alcohols. cijournal.ru

These established research avenues highlight the broad utility of the functional groups present in this compound.

| Functional Group | Typical Reactions | Potential Applications |

|---|---|---|

| ortho-Nitrobenzyl | Photocleavage (upon UV irradiation) | Photolabile protecting groups, light-responsive materials, drug delivery systems researchgate.netnih.gov |

| Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) nih.gov | Synthesis of complex organic molecules, pharmaceuticals, functional polymers researchgate.net |

| Benzyl Alcohol | Oxidation, esterification, nucleophilic substitution purdue.edu | Conversion to aldehydes, carboxylic acids, esters; linker functionalization |

| Methyl | Influences electronic properties and steric hindrance | Modulation of reaction rates and selectivity |

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into the synthesis and reactivity of this compound is justified by its potential as a highly versatile and valuable building block in organic synthesis and materials science. The compound's unique trifecta of functional groups—a photolabile trigger, a cross-coupling handle, and a primary alcohol—offers a platform for developing novel and sophisticated molecular systems.

The strategic arrangement of these groups allows for the design of complex, multi-step syntheses where each functional site can be addressed in a planned sequence. For instance, the bromine atom could be used to anchor the molecule to a polymer backbone via a Suzuki coupling, after which the alcohol could be functionalized with a bioactive molecule. The nitrobenzyl group would remain as a latent function, allowing the attached molecule to be released upon light exposure. This capability is highly sought after in fields like targeted drug delivery and advanced materials. The absence of extensive literature on this specific molecule represents a clear opportunity for new research to explore its synthetic potential and develop novel applications.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(5-bromo-3-methyl-2-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

HLTLJTGYDYZYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Methyl 2 Nitrobenzyl Alcohol

Regioselective Synthesis Strategies for Substituted Benzene (B151609) Derivatives

The arrangement of four different substituents on the benzene ring in 5-Bromo-3-methyl-2-nitrobenzyl alcohol necessitates a highly regioselective synthetic plan. A simplistic approach of sequential electrophilic aromatic substitution on a simple precursor like 3-methylbenzyl alcohol is often thwarted by the directing effects of the existing groups, which may not favor the required 1,2,3,5-substitution pattern. Therefore, more sophisticated strategies are required. A highly plausible route involves the judicious choice of a precursor where the directing effects of multiple substituents converge to yield the desired isomer.

A logical and efficient pathway commences with a commercially available precursor, 3-bromo-5-methylbenzyl alcohol . synquestlabs.comapolloscientific.co.uk The key transformation in this route is a regioselective electrophilic nitration, which is discussed in detail in section 2.2.

| Approach | Key Intermediate | Core Strategy | Advantages | Challenges |

|---|---|---|---|---|

| Convergent Directing Groups | 3-Bromo-5-methylbenzyl alcohol | Electrophilic Nitration | High regioselectivity due to synergistic directing effects; potentially short and efficient. | Availability of starting material; requires control of nitration conditions to prevent side reactions. |

| Directed Ortho-Metalation (DoM) | 3-Methylbenzyl alcohol | DoM-Nitration followed by Bromination | Excellent control for initial C-N bond formation. | Poor regioselectivity in the subsequent bromination step, leading to undesired isomers. |

| Ipso-Substitution | Aryl silane (B1218182) or sulfonic acid precursor | Ipso-Nitration or Ipso-Bromination | Offers non-traditional pathways to overcome directing group limitations. nih.gov | Requires multi-step synthesis of the necessary pre-functionalized intermediate. |

Directed Ortho-Metalation and Electrophilic Substitution Approaches

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity in the synthesis of substituted aromatics. wikipedia.org In this strategy, a directing metalation group (DMG), such as an amide, methoxy, or a deprotonated alcohol, complexes with an organolithium reagent, directing deprotonation exclusively to the ortho position. wikipedia.orguwindsor.ca This generates an aryllithium species that can be trapped by an electrophile.

For instance, one could theoretically treat 3-methylbenzyl alcohol with two equivalents of n-butyllithium. The first equivalent deprotonates the alcohol to form a lithium alkoxide, which then acts as a DMG to direct the second equivalent to deprotonate the C-2 position. Quenching this dilithiated intermediate with an electrophilic nitrating agent would yield 2-nitro-3-methylbenzyl alcohol. However, the subsequent bromination of this product would be unselective, as the combined directing effects of the substituents would favor substitution at the C-4 and C-6 positions, not the desired C-5 position.

A more effective strategy relies on traditional electrophilic substitution on a substrate where the regiochemical outcome is highly predictable. The nitration of 3-bromo-5-methylbenzyl alcohol is an excellent example. In this molecule, the hydroxymethyl (-CH₂OH), methyl (-CH₃), and bromo (-Br) groups are all ortho-, para-directors. Their combined influence strongly activates the C-2 position for electrophilic attack, leading to the desired product with high regioselectivity.

Palladium-Catalyzed Direct Arylation and Cross-Coupling for Bromination (if applicable)

Palladium-catalyzed reactions are central to modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org While powerful, their application for the specific C-Br bond formation in this compound is not the most direct approach, as the proposed optimal synthesis starts with an already brominated precursor.

Hypothetically, one could envision a route involving a late-stage C-H bromination. Palladium-catalyzed ortho-C-H halogenation is a known transformation but typically requires a specific directing group to achieve high regioselectivity. acs.org In the context of a precursor like 3-methyl-2-nitrobenzyl alcohol, none of the existing functional groups are ideally suited to direct a palladium catalyst to the C-5 position. Such strategies are generally more complex and less atom-economical than a well-planned electrophilic substitution sequence. Therefore, for this target molecule, palladium-catalyzed bromination is not considered a primary synthetic route.

Ipso-Substitution and Rearrangement Strategies

Ipso-substitution is an electrophilic aromatic substitution reaction where an electrophile displaces a substituent other than hydrogen. semanticscholar.org This strategy can be a powerful method for introducing a functional group at a position that is disfavored by standard directing effects. Common groups that can be displaced include silyl, boronic acid, and sulfonic acid moieties. nih.govresearchgate.netresearchgate.netorganic-chemistry.org

Alternatively, an ipso-bromodesulfonation could be considered. This would involve synthesizing 3-methyl-2-nitro-5-sulfonic acid benzyl (B1604629) alcohol and then displacing the sulfonic acid group with bromine. While mechanistically interesting, these multi-step ipso-substitution routes are likely less efficient than the direct nitration of 3-bromo-5-methylbenzyl alcohol.

Nitration Techniques for Substituted Aromatic Systems

The key step in the proposed synthesis is the nitration of 3-bromo-5-methylbenzyl alcohol. This transformation requires precise control to ensure both selective mononitration and preservation of the sensitive benzyl alcohol group. frontiersin.org

Controlled Mononitration Protocols

Achieving selective mononitration while avoiding the formation of dinitro byproducts is critical. The substrate, 3-bromo-5-methylbenzyl alcohol, is activated towards electrophilic substitution by the methyl and hydroxymethyl groups, although this is tempered by the deactivating effect of the bromine atom. Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are often effective. nih.gov

Key parameters to control for selective mononitration include:

Temperature: Running the reaction at low temperatures (e.g., 0 to 10 °C) is crucial to moderate the reactivity and prevent over-nitration.

Stoichiometry: Using a slight excess (typically 1.0-1.2 equivalents) of the nitrating agent ensures complete consumption of the starting material without promoting a second nitration.

Reaction Time: Careful monitoring of the reaction progress allows for quenching at the point of maximum mononitro product formation.

| Nitrating Agent | Solvent/Co-reagent | Typical Temperature | Substrate Suitability |

|---|---|---|---|

| HNO₃ / H₂SO₄ | None or inert solvent (e.g., CH₂Cl₂) | 0 - 25 °C | Moderately activated to deactivated rings. |

| HNO₃ | Acetic Anhydride (B1165640) | -10 - 10 °C | Activated rings; milder than mixed acid. |

| tert-Butyl nitrite | Organic Solvents (e.g., CH₂Cl₂) | Room Temperature | Highly chemoselective for phenols. acs.orgnih.govresearchgate.net |

| NO₂BF₄ | Acetonitrile | 0 °C to Room Temperature | Less activated or sensitive substrates. |

Chemo- and Regioselective Nitration in Polyfunctionalized Substrates

The success of the synthesis hinges on the chemo- and regioselectivity of the nitration step.

Regioselectivity: The directing effects of the substituents on the ring of 3-bromo-5-methylbenzyl alcohol are the determining factor for the position of nitration. youtube.comfiveable.me The hydroxymethyl group at C-1, the bromine at C-3, and the methyl group at C-5 all direct incoming electrophiles to the positions ortho and para relative to themselves. A comprehensive analysis shows a strong convergence of these effects at the C-2 position, making it the overwhelming site of nitration.

| Position | Effect of -CH₂OH (at C1) | Effect of -Br (at C3) | Effect of -CH₃ (at C5) | Overall Effect |

|---|---|---|---|---|

| C-2 | Activating (ortho) | Activating (ortho) | Activating (ortho) | Strongly Activated |

| C-4 | Activating (para) | - | Activating (ortho) | Activated |

| C-6 | Activating (ortho) | Activating (para) | - | Activated |

Chemoselectivity: The presence of a primary alcohol functional group introduces the risk of side reactions under strongly acidic and oxidative nitrating conditions. Potential side reactions include oxidation of the alcohol to the corresponding benzaldehyde (B42025) or ether formation. stackexchange.com While benzyl alcohols are generally stable to standard nitrating conditions if the temperature is controlled, the use of milder, more chemoselective nitrating systems can be advantageous. nih.gov Reagents such as nitric acid in acetic anhydride or specialized organic nitrating agents may offer higher yields by minimizing degradation of the alcohol moiety. rsc.org

Green Chemistry Approaches to Aromatic Nitration

The synthesis of nitroaromatic compounds, a critical step in producing molecules like this compound, has traditionally relied on "mixed acid" (a combination of nitric and sulfuric acids) nitration. This method, while effective, poses significant environmental and safety challenges, including the use of highly corrosive acids and the generation of substantial acidic waste. psu.edu Green chemistry seeks to mitigate these issues by developing more sustainable and environmentally benign protocols.

One promising green approach involves the use of solid acid catalysts, such as zeolites. Zeolites like H-beta and H-mordenite offer shape-selective catalysis, potentially improving the regioselectivity of the nitration reaction on a substituted toluene (B28343) ring. psu.edu For a precursor like 3-bromo-5-methyltoluene, the porous structure of a zeolite could favor the formation of the desired 2-nitro isomer by sterically hindering the formation of other isomers. The reaction can be performed using milder nitrating agents like acetyl nitrate (B79036) (formed in situ from nitric acid and acetic anhydride), and the solid catalyst can be filtered off and reused, minimizing waste. psu.edu

Another green methodology is the use of ionic liquids as solvents or catalysts. Ionic liquids are non-volatile, thermally stable, and can be designed to have specific catalytic properties. They can enhance reaction rates and selectivity while allowing for easier product separation and catalyst recycling.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a frontier in green synthesis. This solvent-free or low-solvent approach minimizes waste and can lead to different reactivity and selectivity compared to traditional solution-phase reactions. Applying this to the nitration of a suitable aromatic precursor could offer a highly sustainable route to the nitroaromatic core of the target molecule.

The table below summarizes some green nitration approaches applicable to aromatic compounds.

| Methodology | Nitrating System | Advantages | Potential Application |

| Solid Acid Catalysis | HNO₃ / Acetic Anhydride over Zeolite H-β | Reusable catalyst, improved regioselectivity, reduced acid waste. psu.edu | Nitration of 3-bromo-5-methyltoluene. |

| Ionic Liquids | N₂O₅ in an appropriate ionic liquid | Non-volatile solvent, potential for catalyst recycling, enhanced reaction rates. | Aromatic nitration under mild conditions. |

| Mechanochemistry | Solid nitrating agent (e.g., guanidinium (B1211019) nitrate) | Solvent-free or minimal solvent, unique reactivity, energy-efficient. | Solid-state nitration of aromatic precursors. |

Functionalization of the Methyl and Benzyl Alcohol Moieties

Formation of the benzyl alcohol group is a key transformation. This can be achieved either by installing a hydroxymethyl group onto the pre-formed aromatic ring or, more commonly, by reducing a precursor carbonyl compound like 5-bromo-3-methyl-2-nitrobenzaldehyde.

Hydroxymethylation of Aromatic Rings

Direct hydroxymethylation of an aromatic ring, particularly one deactivated by nitro and bromo substituents, is challenging. However, related transformations can be considered. For instance, the Sommelet reaction or other methods to convert a benzyl halide into an aldehyde, followed by reduction, could be a pathway. A more direct, albeit complex, route could involve electrophilic hydroxymethylation using formaldehyde (B43269) or a synthetic equivalent with a strong acid catalyst, though yields and selectivity would likely be low due to the deactivated nature of the ring. A more plausible strategy involves the initial synthesis of the corresponding benzoic acid, followed by reduction to the benzyl alcohol.

Stereoselective Reduction of Carbonyl Precursors

The most common and efficient route to this compound is the reduction of its corresponding aldehyde, 5-bromo-3-methyl-2-nitrobenzaldehyde. A critical challenge in this step is chemoselectivity: the aldehyde must be reduced to an alcohol without affecting the nitro group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often suitable for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures to maintain selectivity. orientjchem.org The presence of electron-withdrawing groups, such as the nitro group, can activate the aldehyde, but care must be taken to avoid over-reduction or side reactions. Modifying the hydride reagent, for example, by combining NaBH₄ with acetylacetone (B45752) or sodium oxalate, has been shown to enhance the chemoselective reduction of aldehydes in the presence of other reducible groups. orientjchem.orgrsc.org

Catalytic hydrogenation offers another avenue. While many catalysts (like Palladium on carbon) would reduce both the aldehyde and the nitro group, certain specialized catalysts can be chemoselective. For example, gold nanoparticle catalysts have demonstrated high selectivity for the reduction of the aldehyde group in 4-nitrobenzaldehyde, leaving the nitro group intact. researchgate.net

| Reducing System | Substrate Example | Selectivity | Yield | Reference |

| NaBH₄ / Na₂C₂O₄ / H₂O | 4-Nitrobenzaldehyde | Aldehyde over Ketone | 90% | orientjchem.org |

| Unsupported Au Nanorods | 4-Nitrobenzaldehyde | Aldehyde over Nitro | >99% | researchgate.net |

| NaBH₄ / Acetylacetone | Various Aldehydes | Aldehyde over Ketone | High | rsc.org |

Enzymatic and Biocatalytic Approaches to Alcohol Formation

Biocatalysis presents a green and highly selective alternative for the synthesis of benzyl alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs) and aldo-keto reductases, can catalyze the reduction of aldehydes to alcohols with exceptional chemoselectivity, often under mild aqueous conditions. nih.gov

Whole-cell biocatalysts, such as E. coli or baker's yeast, can be employed to reduce substituted benzaldehydes. These systems have the advantage of containing the necessary enzymes and cofactor regeneration systems. Studies on various substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring can influence the reaction rate. nih.gov For a substrate like 5-bromo-3-methyl-2-nitrobenzaldehyde, an appropriately selected microbial strain could selectively reduce the aldehyde function to the desired benzyl alcohol. This approach avoids the use of potentially hazardous chemical reagents and solvents, aligning with the principles of green chemistry. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a polysubstituted aromatic compound like this compound can be approached through different strategic sequences.

A divergent synthesis approach would start from a common, readily available intermediate which is then elaborated into various related products. wikipedia.org For this specific target, a plausible divergent route could begin with 3-methylaniline. From this central precursor, one path could involve bromination and nitration followed by a Sandmeyer reaction to install the hydroxymethyl group (via a diazonium salt). Another branch from a brominated or nitrated intermediate could lead to other functionalized analogues. This strategy is efficient for creating a library of related compounds from a single starting point. wikipedia.org

In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. researchgate.net For this target, a convergent approach is less obvious due to the molecule's compact nature. However, one could envision a strategy where a brominated and methylated aromatic ring is coupled with a synthon containing the nitro and hydroxymethyl functionalities, perhaps through a metal-catalyzed cross-coupling reaction. This approach is generally more efficient for larger, more complex molecules as it maximizes the yield of the final steps. rsc.org

A plausible linear (non-convergent) synthesis, which is most likely for this type of molecule, would start from a commercially available substituted toluene, such as 3-nitrotoluene (B166867) or 3-bromotoluene, and proceed through a series of sequential functional group introductions and modifications. The order of these steps is crucial to ensure correct regioselectivity based on the directing effects of the existing substituents. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methyl 2 Nitrobenzyl Alcohol

Reactivity Profiles of the Nitro Group

The nitro group at the C2 position significantly influences the electronic properties of the aromatic ring and is a key functional group for various chemical conversions. Its strong electron-withdrawing nature activates the ring for certain reactions and can be transformed into other nitrogen-containing moieties.

Reduction Chemistry to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the aromatic nitro group is a fundamental transformation, providing a reliable route to the corresponding aniline (B41778) derivative, 2-amino-5-bromo-3-methylbenzyl alcohol. This conversion is crucial as it dramatically alters the electronic and chemical nature of the substituent, turning a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas (H₂). It is generally a clean and efficient method, often proceeding under mild conditions.

Metal/Acid Reduction: Classical methods using easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also highly effective for reducing aromatic nitro groups. masterorganicchemistry.com For instance, the use of SnCl₂ in ethanol (B145695) offers a less acidic, pH-neutral system for this reduction. masterorganicchemistry.com

The resulting aminobenzyl alcohol is a valuable intermediate for the synthesis of heterocycles, dyes, and pharmacologically active compounds.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Expected Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | 2-Amino-5-bromo-3-methylbenzyl alcohol |

| Sn, HCl | Heat | 2-Amino-5-bromo-3-methylbenzyl alcohol |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 2-Amino-5-bromo-3-methylbenzyl alcohol |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-5-bromo-3-methylbenzyl alcohol |

Photochemical Transformations and Photoreactivity of Nitrobenzyl Systems

The 2-nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. Upon irradiation with UV light (typically around 350 nm), 2-nitrobenzyl alcohols and their derivatives can undergo an intramolecular redox reaction. This process leads to the formation of a 2-nitrosobenzaldehyde and releases the protected alcohol. rsc.org

In the case of 5-Bromo-3-methyl-2-nitrobenzyl alcohol, this photoreactivity would be expected. The mechanism involves the initial excitation of the nitro group, followed by abstraction of a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form 5-bromo-3-methyl-2-nitrosobenzaldehyde. This property makes the 2-nitrobenzyl scaffold useful for applications where the controlled release of a molecule is required, such as in drug delivery or materials science.

Potential for Nucleophilic Aromatic Substitution (SNAr) Activation

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the nitro group is positioned ortho to the bromo substituent. This arrangement strongly activates the C5 position (bearing the bromine) towards nucleophilic attack. The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govyoutube.com Therefore, the bromo group can potentially be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, under suitable reaction conditions (typically a strong base and heat). This provides a pathway to introduce a range of different functional groups at the C5 position.

Reactivity of the Bromo Substituent in Cross-Coupling Reactions

The bromo substituent at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound (such as a boronic acid or boronic ester). libretexts.orgnih.gov The bromo group in this compound makes it a suitable substrate for this transformation.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. It exhibits high functional group tolerance, making it a powerful method for the synthesis of complex biaryl compounds. nih.govnih.gov By coupling this compound with various aryl, heteroaryl, or vinyl boronic acids, a diverse library of substituted benzyl (B1604629) alcohols can be synthesized. These products can serve as precursors to a wide range of more complex molecular architectures.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Typical Catalyst/Base | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-methyl-2-nitrobenzyl alcohol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₂CO₃ | 5-(4-Methoxyphenyl)-3-methyl-2-nitrobenzyl alcohol |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(Thiophen-2-yl)-3-methyl-2-nitrobenzyl alcohol |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, Cs₂CO₃ | 5-Vinyl-3-methyl-2-nitrobenzyl alcohol |

Reactivity of the Methyl Group

Radical Halogenation and Subsequent Functionalization

The benzylic position of this compound is susceptible to radical halogenation, a reaction that proceeds via a free-radical chain mechanism. This process typically involves the use of a radical initiator, such as light or heat, in the presence of a halogenating agent like N-bromosuccinimide (NBS). The stability of the resulting benzylic radical is a key factor in this reaction. The presence of the aromatic ring stabilizes the radical through resonance.

Subsequent functionalization of the newly introduced benzylic halide can lead to a variety of derivatives. For instance, nucleophilic substitution reactions can be employed to introduce a range of functional groups, thereby expanding the synthetic utility of the parent molecule.

Table 1: Hypothetical Data for Radical Bromination of this compound

| Entry | Halogenating Agent | Initiator | Solvent | Reaction Time (h) | Product | Yield (%) |

| 1 | N-Bromosuccinimide | AIBN | CCl₄ | 4 | 5-Bromo-1-(bromomethyl)-3-methyl-2-nitrobenzene | 85 |

| 2 | Br₂ | UV light | CH₂Cl₂ | 6 | 5-Bromo-1-(bromomethyl)-3-methyl-2-nitrobenzene | 78 |

Oxidation to Carbonyl or Carboxyl Derivatives

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde (5-Bromo-3-methyl-2-nitrobenzaldehyde) or carboxylic acid (5-Bromo-3-methyl-2-nitrobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally lead to the formation of the carboxylic acid. The electron-withdrawing nitro group can influence the rate of oxidation.

Table 2: Hypothetical Oxidation Reactions of this compound

| Entry | Oxidizing Agent | Solvent | Product | Yield (%) |

| 1 | Pyridinium chlorochromate (PCC) | Dichloromethane | 5-Bromo-3-methyl-2-nitrobenzaldehyde | 92 |

| 2 | Potassium permanganate (KMnO₄) | Water/Pyridine | 5-Bromo-3-methyl-2-nitrobenzoic acid | 88 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of oxidation reactions. Specific experimental yields for the target compound may vary.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The concept of selectivity is crucial when considering the reactions of a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the oxidation of the primary alcohol, a chemoselective reagent would ideally not affect the methyl or bromo substituents on the aromatic ring.

Regioselectivity is concerned with the position of a chemical change. In the context of further substitution on the aromatic ring (which is generally disfavored due to the deactivating nitro group), regioselectivity would determine which of the available positions is most likely to react.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant if a chiral center is introduced during a reaction.

The inherent electronic properties of the substituents on the benzene (B151609) ring play a significant role in directing the selectivity of various reactions.

Detailed Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not extensively documented, the mechanisms of its key transformations can be inferred from studies on analogous substituted benzyl alcohols.

Transition State Characterization in Catalyzed Reactions

The characterization of transition states is fundamental to understanding reaction mechanisms and kinetics. For catalyzed reactions, such as certain oxidation processes, computational chemistry methods like Density Functional Theory (DFT) are often employed to model the transition state structures. These models can provide insights into the geometry and energy of the transition state, helping to elucidate the reaction pathway. For a catalyzed oxidation, the transition state might involve the coordination of the alcohol to a metal center of the catalyst.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, are instrumental in elucidating reaction pathways. For the oxidation of substituted benzyl alcohols, kinetic data can help to determine the rate-determining step of the reaction. For example, a study on the oxidation of various substituted benzyl alcohols can reveal the influence of electron-donating and electron-withdrawing groups on the reaction rate, providing evidence for the electronic nature of the transition state.

Isotopic Labeling Experiments for Mechanistic Probes

Isotopic labeling is a powerful technique for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). For the oxidation of this compound, replacing the hydrogen atoms on the benzylic carbon with deuterium (B1214612) would be expected to result in a significant primary KIE if the C-H bond is cleaved in the rate-determining step, which is a common feature in many alcohol oxidation mechanisms.

Role in Advanced Organic Synthesis and Derivatization for Research Purposes

Precursor for Complex Heterocyclic Systems

The structural features of 5-bromo-3-methyl-2-nitrobenzyl alcohol make it a promising starting material for the synthesis of various heterocyclic compounds. The ortho-nitrobenzyl alcohol moiety is particularly amenable to reductive cyclization strategies to form nitrogen-containing heterocycles, while the bromo substituent provides a handle for further functionalization and construction of other heterocyclic rings.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov The ortho-nitro group in this compound can be readily reduced to an amino group, which can then undergo intramolecular reactions with the adjacent benzylic alcohol or its derivatives to form various heterocyclic systems.

For instance, the reduction of the nitro group to an amine, followed by oxidation of the benzyl (B1604629) alcohol to an aldehyde, would generate an ortho-aminobenzaldehyde derivative. This intermediate is a classic precursor for the synthesis of quinolines through condensation with α-methylene ketones or for the synthesis of benzimidazoles via condensation with aldehydes or carboxylic acids. organic-chemistry.org While specific examples with this compound are not documented, the general synthetic routes are well-established for analogous compounds.

Illustrative Synthetic Pathway to a Quinolone Derivative:

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of nitro group | 2-amino-5-bromo-3-methylbenzyl alcohol |

| 2 | Oxidation of benzyl alcohol | 2-amino-5-bromo-3-methylbenzaldehyde |

| 3 | Condensation with an α-methylene ketone | Substituted quinoline |

The presence of the bromo substituent and the benzylic alcohol group offers pathways to oxygen and sulfur-containing heterocycles. For example, the bromo group can be displaced by oxygen or sulfur nucleophiles under appropriate conditions, such as in copper- or palladium-catalyzed coupling reactions.

A potential application is in the synthesis of benzofuran derivatives. Intramolecular cyclization of an ortho-hydroxy-substituted precursor, which could be accessed from this compound through nucleophilic aromatic substitution of the nitro group or a multi-step sequence involving the bromo substituent, is a common strategy for benzofuran synthesis. organic-chemistry.org Similarly, benzothiazoles can be synthesized from ortho-aminothiophenol precursors, which could potentially be derived from the subject compound. organic-chemistry.orgnih.gov

Building Block for Polyfunctionalized Aromatic and Biaryl Compounds

The bromo substituent on the aromatic ring of this compound serves as a key functional group for carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of polyfunctionalized aromatic and biaryl compounds, which are important structural motifs in many biologically active molecules and advanced materials.

Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at the position of the bromine atom. The presence of the other functional groups (methyl, nitro, and benzyl alcohol) adds to the complexity and potential utility of the resulting products.

Examples of Potential Cross-Coupling Reactions:

| Reaction | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Biaryl compound |

| Heck Reaction | Alkene | Stilbene derivative wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivative |

The Mizoroki-Heck reaction, for instance, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org By analogy, this compound could be coupled with various alkenes to generate complex stilbenoid structures.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

The ortho-nitrobenzyl group is a well-known photolabile protecting group in chemical biology. acs.orgnih.gov Upon irradiation with UV light, ortho-nitrobenzyl ethers and esters can be cleaved to release a protected functional group, such as an alcohol or a carboxylic acid. nih.govresearchgate.net This property allows for the precise spatial and temporal control of the release of biologically active molecules.

This compound can serve as a precursor to such "caged" compounds. The benzylic alcohol can be etherified or esterified with a molecule of interest. The substituents on the aromatic ring (bromo and methyl) can be used to fine-tune the photochemical properties of the resulting photolabile protecting group, such as its absorption wavelength and cleavage efficiency.

Potential Application as a Photolabile Protecting Group:

| Caged Molecule | Released Molecule | Research Area |

| 5-Bromo-3-methyl-2-nitrobenzyl ether of a fluorophore | Fluorophore | Cellular imaging |

| 5-Bromo-3-methyl-2-nitrobenzyl ester of a neurotransmitter | Neurotransmitter | Neuroscience |

Application in the Synthesis of Ligands for Catalysis Research

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound provides several avenues for its conversion into novel ligands.

The benzyl alcohol moiety can be converted to a benzyl halide, which is a common precursor for the synthesis of phosphine (B1218219) ligands via reaction with phosphides. core.ac.ukbeilstein-journals.orgnih.gov Alternatively, the benzyl alcohol can be directly converted to a primary amine, which can then be further elaborated into multidentate amine or amido ligands. acs.orgnih.gov The bromo and methyl groups on the aromatic ring can provide steric and electronic tuning of the resulting ligand, which can influence the activity and selectivity of the metal catalyst.

Illustrative Pathway to a Phosphine Ligand:

| Step | Reaction | Intermediate/Product |

| 1 | Conversion of benzyl alcohol to benzyl bromide | 5-Bromo-1-(bromomethyl)-3-methyl-2-nitrobenzene |

| 2 | Reaction with a secondary phosphine | Tertiary phosphine ligand |

Derivatization for Probing Structure-Reactivity Relationships

The presence of multiple functional groups on this compound makes it an interesting substrate for studying structure-reactivity relationships. The electronic effects of the electron-withdrawing nitro group and the electron-donating methyl group, as well as the steric hindrance they impart, can influence the reactivity of the benzyl alcohol and the bromo substituent.

Studies on the oxidation of substituted benzyl alcohols have shown that the electronic nature of the substituents significantly affects the reaction rate. researchgate.netbibliomed.orgniscpr.res.in By systematically modifying the functional groups of this compound and studying its reactivity in various transformations, valuable insights into the interplay of steric and electronic effects in aromatic systems can be gained. For example, the rate of oxidation of the benzyl alcohol to the corresponding aldehyde can be compared with that of other substituted benzyl alcohols to quantify the combined effect of the bromo, methyl, and nitro groups.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the unambiguous structural determination of 5-Bromo-3-methyl-2-nitrobenzyl alcohol.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, it would confirm the connectivity between the benzylic protons of the -CH₂OH group and any adjacent aromatic protons, although in this substituted pattern, no direct vicinal coupling is expected for the benzylic protons to the aromatic ring. It would, however, confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would definitively assign the carbon signals for the methyl group, the benzylic methylene (B1212753) group, and the aromatic CH groups to their corresponding attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial for piecing together the substituted benzene (B151609) ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C2, C3, C4), and between the benzylic protons and the aromatic carbons C1, C2, and the other ortho position.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~2.4 | ~20 | C2, C3, C4 |

| -CH₂OH | ~4.8 | ~63 | C1, C2 |

| Ar-H (on C4) | ~7.6 | ~130 | C2, C6, C5 |

| Ar-H (on C6) | ~7.8 | ~135 | C2, C4, C5 |

| -OH | Variable | - | -CH₂- |

Note: The chemical shifts are estimations based on typical values for similar structural motifs and are for illustrative purposes only.

Solid-State NMR for Polymorphic Studies

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. By analyzing the compound in its solid phase, ssNMR can detect subtle differences in the chemical environment of the atoms in each polymorphic form, which arise from different crystal packing arrangements. This would result in distinct sets of chemical shifts and relaxation times for each polymorph.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) techniques could be used to study the conformational dynamics of the molecule, particularly the rotation around the C-C bond connecting the benzyl (B1604629) alcohol moiety to the aromatic ring. By acquiring NMR spectra at various temperatures, it would be possible to determine the energy barrier to rotation of the hydroxymethyl group, especially considering the steric hindrance from the adjacent nitro and methyl groups.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition (C₈H₈BrNO₃). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated Exact Mass |

| [C₈H₈⁷⁹BrNO₃]⁺ | 244.9738 |

| [C₈H₈⁸¹BrNO₃]⁺ | 246.9718 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide further structural confirmation. Key fragmentation pathways for benzyl alcohols often involve the loss of the hydroxyl group or the entire hydroxymethyl group. For this specific compound, characteristic fragmentation could include:

Loss of H₂O: [M - H₂O]⁺

Loss of •OH: [M - OH]⁺

Loss of CH₂OH: [M - CH₂OH]⁺

Loss of NO₂: [M - NO₂]⁺

The resulting fragment ions would be analyzed by a second mass analyzer, and their masses would help to confirm the connectivity and the nature of the substituents on the aromatic ring.

Ion Mobility-Mass Spectrometry for Isomeric Differentiation

The unambiguous identification of isomers is a significant challenge in chemical analysis, as isomers often exhibit identical mass-to-charge ratios in mass spectrometry. Ion Mobility-Mass Spectrometry (IM-MS) offers a powerful solution by separating ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. researchgate.netnih.gov This technique is particularly valuable for distinguishing positional isomers of substituted aromatic compounds.

In the context of this compound, IM-MS would be instrumental in differentiating it from other isomers with the same molecular formula, such as 3-Bromo-5-methyl-2-nitrobenzyl alcohol or 5-Bromo-2-methyl-3-nitrobenzyl alcohol. The principle of separation in IM-MS relies on the different drift times of ions through a gas-filled chamber under the influence of a weak electric field. frontiersin.org The unique three-dimensional structure of each isomer results in a distinct rotationally averaged collision cross-section (CCS), which in turn leads to a characteristic drift time. researchgate.net This allows for their separation and individual characterization.

Advanced IM-MS platforms, such as Trapped Ion Mobility Spectrometry (TIMS), can further enhance the resolution between isomers that would otherwise overlap in terms of their mass-to-charge ratio. researchgate.net The coupling of chemical derivatization with IM-MS can also be employed to amplify subtle structural differences between isomers, further improving their separation and identification. nih.gov

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction would yield invaluable information regarding its solid-state structure.

While this compound itself is not a chiral molecule, the principles of determining absolute configuration are crucial for related chiral compounds. In cases where a chiral center is present, single-crystal X-ray diffraction can unambiguously determine the absolute spatial arrangement of the atoms.

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions. tandfonline.com For this compound, several key interactions would be anticipated to dictate its solid-state architecture. The hydroxyl group of the benzyl alcohol moiety is a potent hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded networks.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science as different polymorphs can exhibit distinct physical and chemical properties. rsc.org Substituted nitroaromatic compounds are known to exhibit polymorphism, where different packing arrangements and molecular conformations can arise from variations in crystallization conditions. researchgate.net For this compound, it is plausible that different polymorphs could be obtained, each with a unique set of intermolecular interactions and, consequently, different physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial for understanding the structure-function relationships of the material. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational state. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the IR and Raman spectra would be characterized by a series of distinct bands corresponding to the various functional groups present in the molecule. The interpretation of these spectra allows for the confirmation of the molecular structure and can provide insights into the local environment of the functional groups. nih.gov

Below is a table of expected characteristic vibrational frequencies for the key functional groups in this compound, based on typical values for related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | Stretching | 3600-3200 (broad) | 3600-3200 (weak) |

| In-plane bend | 1440-1260 | 1440-1260 | |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 (strong) |

| Out-of-plane bend | 900-675 | 900-675 (weak) | |

| C-H (methyl) | Asymmetric stretch | ~2960 | ~2960 |

| Symmetric stretch | ~2870 | ~2870 | |

| C-H (methylene) | Asymmetric stretch | ~2925 | ~2925 |

| Symmetric stretch | ~2855 | ~2855 | |

| NO₂ (nitro) | Asymmetric stretch | 1550-1475 (strong) | 1550-1475 (strong) |

| Symmetric stretch | 1360-1290 (strong) | 1360-1290 (strong) | |

| Scissoring | 890-835 (medium) | 890-835 | |

| C-C (aromatic) | Ring stretching | 1600-1450 (variable) | 1600-1450 (strong) |

| C-Br | Stretching | 680-515 | 680-515 |

| C-N | Stretching | 1100-1000 | 1100-1000 |

| C-O (alcohol) | Stretching | 1260-1000 | 1260-1000 |

Data compiled from analogous compounds in the literature. spectroscopyonline.comorgchemboulder.comiitm.ac.inscirp.orgnih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted nitrobenzene (B124822) ring. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed below 300 nm. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These are lower-energy transitions and result in weaker absorption bands, often at longer wavelengths. They involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

The UV-Vis spectrum of the related compound, m-nitrobenzyl alcohol, shows an absorption band at 268 nm. cdnsciencepub.com For p-nitrobenzyl alcohol, an absorption maximum is observed around 285 nm. researchgate.net The exact position and intensity of the absorption maxima for this compound will be influenced by the specific substitution pattern on the benzene ring. The presence of the bromo, methyl, and nitro groups, as well as the benzyl alcohol moiety, will affect the energy levels of the molecular orbitals and thus the wavelengths of the electronic transitions. upenn.edu The solvent in which the spectrum is recorded can also influence the position of the absorption bands.

Theoretical and Computational Chemistry Studies on 5 Bromo 3 Methyl 2 Nitrobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the physicochemical properties of molecules. These methods, grounded in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations, offering a good balance between accuracy and computational cost. nih.govresearchgate.net

For 5-Bromo-3-methyl-2-nitrobenzyl alcohol, a DFT-based geometry optimization would be the first step in its computational analysis. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. A key outcome of this analysis is the confirmation that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT B3LYP/6-311++G(d,p) Calculations)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C-C-C (ring) | 118.5 - 121.8 |

| C-N | 1.478 | O-N-O | 123.5 |

| N-O | 1.225 | C-C-N | 119.2 |

| C-C (ring) | 1.385 - 1.402 | C-C-CH3 | 121.0 |

| C-CH3 | 1.510 | C-C-CH2OH | 120.5 |

| C-CH2OH | 1.520 | C-C-H | 119.5 - 120.5 |

| C-H (ring) | 1.084 | H-C-H (methyl) | 109.5 |

| C-H (benzyl) | 1.095 | H-C-H (benzyl) | 109.2 |

| O-H | 0.965 | C-O-H | 108.5 |

Note: The data in this table is hypothetical and intended to be representative of values obtained for similar aromatic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations, though they are more computationally demanding than DFT.

These high-accuracy calculations are crucial for determining thermodynamic properties such as the heat of formation and reaction energies. For a molecule like this compound, these calculations would provide a precise understanding of its stability and reactivity.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.

The predicted chemical shifts for the ¹H and ¹³C nuclei in this compound would be influenced by the electron-withdrawing effects of the nitro and bromo groups, as well as the electron-donating effect of the methyl group. The chemical environment of each nucleus determines its specific chemical shift. For instance, the protons on the aromatic ring would exhibit distinct signals due to their proximity to the various substituent groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.2 | C (aromatic, C-Br) | 115.0 |

| H (CH3) | 2.4 | C (aromatic, C-CH3) | 138.0 |

| H (CH2) | 4.8 | C (aromatic, C-NO2) | 150.0 |

| H (OH) | 2.5 - 4.0 (variable) | C (aromatic) | 125.0 - 135.0 |

| C (CH3) | 20.0 | ||

| C (CH2OH) | 62.0 |

Note: These are estimated values and can vary based on the solvent and the specific computational method used.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-substituted carbon and electrophilic attack on the electron-rich regions of the aromatic ring.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution across the molecule, highlighting the partial positive and negative charges on each atom. This information is invaluable for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations can explore the full range of conformations that a molecule can adopt over time.

The substituent groups on the benzene (B151609) ring of this compound are not fixed in a single orientation. The methyl, nitro, and benzyl (B1604629) alcohol groups can all rotate around their single bonds connecting them to the ring. MD simulations can be used to explore these rotations and identify the most stable conformational isomers.

A key aspect of this analysis is the calculation of the rotational energy barrier, which is the energy required for a group to rotate from one stable conformation to another. For the benzyl alcohol group, for example, there will be a rotational barrier as the -CH₂OH group moves past the adjacent bulky nitro and methyl groups.

Table 3: Hypothetical Rotational Barriers for this compound

| Rotating Group | Rotational Barrier (kcal/mol) |

| -CH3 | 1.5 - 2.5 |

| -NO2 | 5.0 - 7.0 |

| -CH2OH | 4.0 - 6.0 |

Note: These values are estimations based on typical rotational barriers for similar functional groups on a substituted benzene ring.

By understanding the conformational landscape and the energy barriers between different conformations, a more complete picture of the molecule's behavior in a dynamic environment can be achieved. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Investigation of Solvent Effects on Molecular Behavior

The solvent environment can profoundly influence the stability, conformation, and reactivity of a solute molecule. For polar compounds like substituted nitrobenzyl alcohols, solvent effects are particularly significant, governing reaction rates and even altering mechanistic pathways. Computational studies model these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

Kinetic studies on analogous compounds, such as o-nitrobenzyl bromide and p-nitrobenzyl bromide, demonstrate the critical role of the solvent in solvolysis reactions. nih.govscilit.com In most organic solvents, the ortho- and para-isomers react at similar rates. However, in aqueous fluoroalcohol solvents, a dramatic change in reactivity is observed, suggesting a shift in the reaction mechanism. nih.gov For o-nitrobenzyl derivatives, the ortho-nitro group can act as an intramolecular nucleophilic assistant, a role that is heavily mediated by the solvent's properties, such as its nucleophilicity (NT) and ionizing power (YCl). scilit.comresearchgate.net

The extended Grunwald-Winstein equation is often used to analyze these solvent effects quantitatively:

log(k/ko) = lNT + mYCl

Where k is the rate constant in a given solvent, ko is the rate constant in the reference solvent (80% ethanol (B145695)/20% water), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power.

For a compound like this compound, computational models could predict how its dipole moment and the accessibility of its functional groups change in different solvents. This would be crucial for understanding its solubility, stability, and reactivity in various reaction media, from nonpolar organic solvents to highly polar aqueous systems.

| Solvent | k × 105 (s-1) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| 100% EtOH | 1.54 | 0.37 | -2.52 |

| 90% EtOH | 3.89 | 0.16 | -0.84 |

| 80% EtOH | 6.45 | 0.00 | 0.00 |

| 97% TFE | 10.3 | -3.30 | 2.84 |

| 70% TFE | 17.4 | -2.60 | 3.16 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its geometric coordinates. libretexts.orgwikipedia.org For a chemical reaction, the PES illustrates all possible paths from reactants to products. libretexts.orglibretexts.org Stationary points on the PES are of particular chemical interest: energy minima correspond to stable or metastable species (reactants, intermediates, products), while first-order saddle points correspond to transition states—the highest energy point along the lowest energy path between two minima. libretexts.org

For a molecule like this compound, mapping the PES would be critical for understanding its conformational flexibility and reactive transformations. For instance, theoretical studies on the related 2-nitrotoluene (B74249) have explored the complex PES for its rearrangement to 2-nitrosobenzyl alcohol. researchgate.net These studies, using methods like Density Functional Theory (DFT), located numerous minima and transition states, revealing the lowest-energy pathway for the transformation. researchgate.net Similarly, computational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936) identified a global minimum corresponding to a chair conformer and mapped the transition states for conformational changes. researchgate.net A similar approach for this compound would involve calculating the energy landscape associated with the rotation of the hydroxymethyl and nitro groups, as well as pathways for potential intramolecular reactions.

Once the PES is mapped, the structures of key intermediates and transition states can be identified and characterized. A transition state represents the energy barrier that must be overcome for a reaction to proceed and its geometry reveals the critical bond-forming and bond-breaking events. youtube.com

The photoreactions of o-nitrobenzyl compounds, for example, are known to proceed through transient intermediates. researchgate.net Computational studies on 2-nitrotoluene have shown that its conversion to 2-nitrosobenzyl alcohol involves an aci-nitro tautomer as a key intermediate. researchgate.net The rate-determining step was identified as a 1,3-hydrogen shift with a significant activation barrier. researchgate.net The transition state for this step would feature partially formed and broken bonds, which can be precisely characterized through calculations.

In the context of solvolysis reactions of substituted benzyl derivatives, computational studies can help distinguish between different mechanisms, such as a stepwise DN + AN (dissociative) mechanism involving a carbocation intermediate versus a concerted ANDN mechanism. nih.gov The structure of the transition state provides the fingerprint for the operative mechanism. For this compound, computational elucidation of transition states could predict its susceptibility to nucleophilic substitution, oxidation, or intramolecular cyclization reactions.

Computational chemistry plays a pivotal role in modern catalyst design. By modeling the interaction between a substrate, such as this compound, and a potential catalyst, researchers can predict catalytic activity and selectivity, thereby reducing the need for extensive experimental screening.

The goal is to design a catalyst that lowers the activation energy of a desired reaction by stabilizing its transition state. For example, in the oxidation of substituted benzyl alcohols to aldehydes, computational methods can be used to model the mechanism involving a catalyst like pyrazinium dichromate. asianpubs.org These models can help understand how substituents on the benzyl alcohol affect the formation of the intermediate chromate (B82759) ester and the subsequent hydride transfer step.

For C-C bond-forming reactions, such as the addition of arylboronic acids to form secondary benzylic alcohols, computational studies can help in the design of chiral ligands for metal catalysts (e.g., Nickel or Cobalt) to achieve high enantioselectivity. organic-chemistry.org By modeling the transition state assembly of the catalyst, ligand, and substrates, the origins of stereocontrol can be understood and optimized. For this compound, this approach could be used to design catalysts for transformations such as selective oxidation of the alcohol, cross-coupling reactions at the bromine position, or reactions involving the nitro group, enabling its efficient conversion into more complex target molecules.

QSAR/QSPR Studies for Related Substituted Benzyl Alcohols (if applicable to broader context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

While no specific QSAR/QSPR studies on this compound have been identified, extensive research on other substituted benzyl alcohols provides a strong framework for how such an analysis would be approached. bohrium.comnih.gov These studies have shown that properties like toxicity can be modeled using molecular descriptors that quantify key physicochemical characteristics. researchgate.net

Common descriptors used in QSAR models for benzyl alcohols include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow). It is frequently a dominant factor in toxicity. nih.gov

Electronic Effects: Quantified by parameters like the Hammett sigma constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov

Steric Parameters: Descriptors that account for the size and shape of the molecule.

For instance, a study on the toxicity of mono-substituted benzyl alcohols to Tetrahymena pyriformis found a poor correlation with log Kow alone, but a much-improved correlation when the Hammett sigma constant was included. nih.gov This indicates that both hydrophobicity and electronic effects are crucial for determining the biological activity of these compounds.

| Model Equation | n | r2 | s |

|---|---|---|---|

| log BR = 0.7085(log Kow) - 1.3018 | 20 | 0.644 | 0.323 |

| log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823 | 20 | 0.923 | 0.154 |

BR = Biological Response (50% population growth inhibition); n = number of compounds; r2 = coefficient of determination; s = standard error of the estimate.

These established models could be used to predict the potential biological activity and properties of this compound by calculating its specific log Kow and considering the electronic contributions of its bromo, methyl, and nitro substituents.

Emerging Research Directions and Future Perspectives for 5 Bromo 3 Methyl 2 Nitrobenzyl Alcohol

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. For a functionalized molecule like 5-Bromo-3-methyl-2-nitrobenzyl alcohol, these approaches offer cleaner routes for both its synthesis and subsequent chemical transformations.

Biocatalysis, which utilizes enzymes or whole-cell systems, presents a highly selective and environmentally benign alternative to traditional chemical synthesis. birmingham.ac.uk Enzymes operate under mild conditions, reducing energy demand and minimizing byproduct formation. birmingham.ac.uk For this compound, several enzymatic pathways could be explored.

Whole-cell biotransformation, using engineered microorganisms, could be developed for the synthesis of benzyl (B1604629) alcohol analogs. rsc.org For instance, specific alcohol dehydrogenases (ADHs) or aldo-keto reductases could be employed for the stereoselective reduction of a corresponding aldehyde precursor to afford enantiomerically pure this compound. Conversely, these enzymes could catalyze the selective oxidation of the alcohol to 5-bromo-3-methyl-2-nitrobenzaldehyde, a valuable synthetic intermediate. birmingham.ac.uk

Furthermore, the nitro group is a key target for enzymatic transformation. Nitroreductase enzymes, found in various microorganisms, are capable of reducing aromatic nitro compounds to hydroxylamines or amines. rsc.org Applying these enzymes to this compound could provide a green route to novel amino- or hydroxylamino-benzyl alcohol derivatives, which are important building blocks in medicinal chemistry.

Table 1: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Potential Reaction | Potential Product | Advantage |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidation of the alcohol group | 5-Bromo-3-methyl-2-nitrobenzaldehyde | High selectivity, mild conditions |

| Nitroreductase (NTR) | Reduction of the nitro group | 2-Amino-5-bromo-3-methylbenzyl alcohol | Green reduction method, avoids harsh metal catalysts |

| Engineered Enzyme Cascade | Multi-step synthesis from a simpler precursor | This compound | One-pot synthesis, reduced purification steps rsc.org |

In recent years, photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, utilizing light or electricity, respectively, to drive chemical reactions. researchgate.netrsc.org These methods offer unique reactivity profiles and often proceed under mild conditions without the need for harsh reagents.

Electrosynthesis provides a sustainable platform for oxidation and reduction reactions. researchgate.net The electrochemical oxidation of this compound could be an efficient and oxidant-free method to produce 5-bromo-3-methyl-2-nitrobenzaldehyde. nih.govresearchgate.net This approach avoids the use of heavy metal-based oxidants and minimizes waste. vtt.fi

The ortho-nitrobenzyl moiety is a well-known photoactive group. youtube.comnih.gov Photoredox catalysis could harness this property to enable novel transformations. Visible-light photoredox catalysts could facilitate reactions such as C-H functionalization on the methyl group or engage the bromine atom in cross-coupling reactions under exceptionally mild conditions. The excited state of the nitroaromatic system might also participate in unique intramolecular or intermolecular reactions, a frontier that remains to be explored for this specific compound.

Continuous flow chemistry, often performed in microreactors, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. researchgate.netnih.gov Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. researchgate.netnih.gov

The synthesis of this compound likely involves nitration, a highly exothermic and potentially hazardous reaction. nih.gov Performing such nitrations in a microreactor significantly enhances safety by minimizing the reaction volume and enabling rapid heat dissipation, thus preventing thermal runaways and improving selectivity. nih.govresearchgate.net Subsequent transformations, such as reductions or functional group interconversions, could also be integrated into a multi-step continuous flow system. wikipedia.org This approach not only improves safety and yield but also facilitates process automation and rapid optimization. nih.gov

Integration into High-Throughput Screening Platforms for Reaction Discovery

High-throughput screening (HTS) is a revolutionary approach in chemical research that enables the rapid and parallel testing of thousands of reaction conditions. researchgate.net By integrating this compound into HTS platforms, researchers can accelerate the discovery of new reactions and optimize existing ones. rsc.org